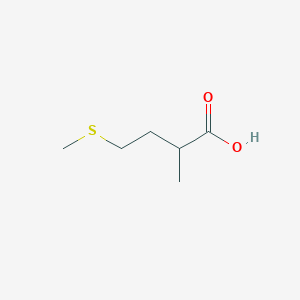
2-Methyl-4-(methylthio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(methylthio)butanoic acid is an organic compound with the molecular formula C₆H₁₂O₂S. It is a derivative of butanoic acid, featuring a methyl group and a methylthio group attached to the carbon chain. This compound is known for its applications in various fields, including animal nutrition and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-(methylthio)butanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of 2-hydroxy-4-(methylthio)butanenitrile using nitrilase enzymes. This method offers high efficiency and mild reaction conditions, making it suitable for industrial applications .
Another synthetic route involves the conjugate addition of methanethiol to acrolein, followed by the formation and hydrolysis of a cyanohydrin. This method is widely used in commercial production due to its scalability and cost-effectiveness .
Industrial Production Methods
In industrial settings, this compound is often produced by hydrolyzing 2-hydroxy-4-(methylthio)butanenitrile or 2-hydroxy-4-(methylthio)butanamide in the presence of acid. This process requires high temperatures and strict acidic conditions, resulting in the formation of unwanted inorganic salts .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones using oxidizing agents.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-4-(methylthio)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a methionine precursor.
Industry: It is used in animal feed as a nutritional supplement to improve growth performance and nutrient digestibility
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methylthio)butanoic acid involves its conversion to methionine in biological systems. This conversion is facilitated by enzymatic reactions, where the compound undergoes a series of transformations to form methionine, which is essential for protein synthesis and other metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(methylthio)butanoic acid: This compound is structurally similar and is also used as a methionine precursor.
4-Methylthio-2-oxobutanoic acid: Another related compound with similar functional groups.
Uniqueness
2-Methyl-4-(methylthio)butanoic acid is unique due to its specific structural features, which allow it to undergo a variety of chemical reactions and serve as a versatile precursor in organic synthesis. Its role as a methionine precursor also distinguishes it from other similar compounds, making it valuable in both research and industrial applications.
Properties
CAS No. |
122665-98-9 |
|---|---|
Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
2-methyl-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-5(6(7)8)3-4-9-2/h5H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
QSCMVGTXPXZIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















